SB 204070

Descripción general

Descripción

Aplicaciones Científicas De Investigación

SB 204070 se utiliza ampliamente en la investigación científica debido a su antagonismo selectivo del receptor 5-HT4. Algunas de sus aplicaciones incluyen:

Investigación en neurociencia: Se utiliza para estudiar el papel de los receptores 5-HT4 en varios procesos neurológicos, incluida la memoria, el aprendizaje y la regulación del estado de ánimo.

Investigación gastrointestinal: This compound se utiliza para investigar el papel de los receptores 5-HT4 en la motilidad y secreción gastrointestinal.

Estudios farmacológicos: Se utiliza para evaluar los efectos del antagonismo del receptor 5-HT4 en diversas condiciones fisiológicas y patológicas.

Mecanismo De Acción

SB 204070 ejerce sus efectos uniéndose selectivamente y bloqueando el receptor de serotonina 5-HT4. Este receptor participa en la modulación de la liberación de neurotransmisores, la motilidad gastrointestinal y otros procesos fisiológicos. Al bloquear este receptor, this compound inhibe las vías de señalización descendentes asociadas con la activación del receptor 5-HT4 .

Análisis Bioquímico

Biochemical Properties

SB 204070 interacts with the 5-HT4 receptor, a subtype of the serotonin receptor . It acts as a potent antagonist, blocking the receptor and inhibiting its function . This interaction with the 5-HT4 receptor is highly selective, with this compound showing over 5000-fold selectivity over other serotonin receptor subtypes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the 5-HT4 receptor, which plays a crucial role in neurotransmission . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 5-HT4 receptor, thereby blocking the receptor and inhibiting its function . This can lead to changes in gene expression and cellular signaling pathways .

Metabolic Pathways

This compound is involved in the serotonin signaling pathway due to its interaction with the 5-HT4 receptor

Métodos De Preparación

La síntesis de SB 204070 implica varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo benzodioxano: Esto implica la reacción de materiales de partida apropiados bajo condiciones específicas para formar la estructura benzodioxano.

Introducción de los grupos amino y cloro: Estos grupos funcionales se introducen mediante reacciones de sustitución.

Formación del éster piperidinilmetilo: Este paso implica la reacción del intermedio benzodioxano con un derivado de piperidina para formar el producto final.

Los métodos de producción industrial para this compound no están ampliamente documentados, ya que se utiliza principalmente para fines de investigación.

Análisis De Reacciones Químicas

SB 204070 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo cloro en el anillo benzodioxano puede sustituirse con otros nucleófilos bajo condiciones apropiadas.

Reacciones de oxidación y reducción: El grupo amino puede sufrir oxidación para formar derivados nitroso o nitro, y reducción para formar aminas.

Hidrólisis: El grupo éster puede hidrolizarse en condiciones ácidas o básicas para formar el ácido carboxílico correspondiente.

Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos para reacciones de sustitución, agentes oxidantes para reacciones de oxidación y ácidos o bases para reacciones de hidrólisis. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

SB 204070 es único en su alta selectividad y potencia como antagonista del receptor 5-HT4. Los compuestos similares incluyen:

RS 67333: Otro antagonista selectivo del receptor 5-HT4 utilizado en investigación.

SB 207266: Un compuesto con selectividad similar para el receptor 5-HT4.

SB 612111: Otro antagonista del receptor 5-HT4 con propiedades comparables.

Estos compuestos comparten mecanismos de acción similares, pero pueden diferir en sus propiedades farmacocinéticas y aplicaciones específicas en investigación.

Propiedades

IUPAC Name |

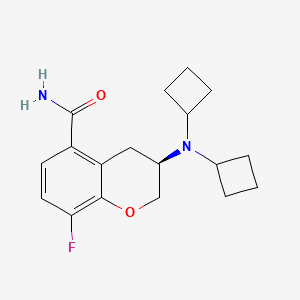

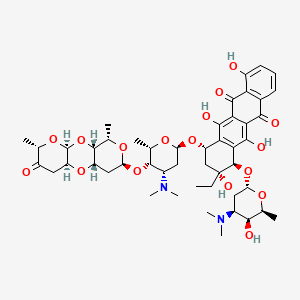

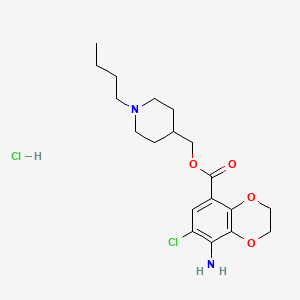

(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQGKAOSYSXEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933459 | |

| Record name | SB 204070 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148688-01-1 | |

| Record name | 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148688-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 204070A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 204070 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-204070A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SB 204070 acts as a competitive antagonist at the 5-HT4 receptor. [, ] This means it binds to the receptor and blocks the binding of serotonin (5-HT), the endogenous ligand. By doing so, this compound prevents 5-HT from activating the receptor and triggering downstream signaling pathways. [, ] The specific downstream effects depend on the tissue and physiological context. For instance, in the guinea pig distal colon, this compound inhibits 5-HT-evoked contractions mediated through cholinergic mechanisms. []

A:

- Full Chemical Name: (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride []

- Molecular Formula: C21H31ClN2O5 . HCl []

- Molecular Weight: 447.4 g/mol (free base) []

A: While specific SAR studies dedicated to this compound were not present in the provided research, information from comparative studies with other antagonists, particularly RS 39604, offer some insights. [] These studies highlight the importance of structural features for high affinity and selectivity towards the 5-HT4 receptor. Subtle modifications likely influence the interaction with the receptor binding site, impacting potency and antagonist properties.

ANone: this compound has shown efficacy in various in vitro and in vivo models:

- In vitro: Demonstrates potent antagonism of 5-HT-induced contractions in isolated tissues such as guinea pig distal colon [] and rat esophagus. []

- In vivo: Effectively inhibits 5-HTP-induced diarrhea in mice. [] Shows long-lasting inhibition of 5-HT-induced tachycardia in anaesthetized vagotomized micropigs. []

A: While comprehensive toxicology data isn't provided in the papers, one study suggests that this compound does not affect colorectal distension-induced increases in arterial pressure in a visceral pain model in rats, indicating that it might not be involved in nociception. [] Further safety and toxicity studies would be needed to draw definitive conclusions.

A: While the papers don't provide a historical timeline, they highlight the significance of this compound as an early, potent, and selective tool for investigating the role of 5-HT4 receptors in various physiological and pathophysiological processes. [, ] This research contributed to the understanding of 5-HT4 receptor involvement in gastrointestinal motility, cardiac function, and other systems.

- What is the significance of the unsurmountable antagonism observed with this compound in certain tissues, and how does it compare to the competitive antagonism observed in others? [, ]

- Could the differences in this compound's effects on cholinergic and non-cholinergic fast synaptic transmission in the guinea pig ileum be attributed to different 5-HT4 receptor isoforms? []

- What are the implications of the findings that 5-HT induces duodenal mucosal bicarbonate secretion via 5-HT4 receptors, and could this mechanism be targeted therapeutically? []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)